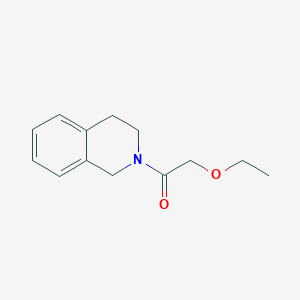
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a dihydroisoquinoline moiety, which is a partially saturated isoquinoline, and an ethoxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Reduction: The resulting isoquinoline is then partially reduced to form the dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Ethoxyethanone Addition: The final step involves the introduction of the ethoxyethanone group. This can be achieved through an acylation reaction using ethyl chloroacetate in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further saturate the dihydroisoquinoline ring or reduce the carbonyl group to an alcohol using agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, fully saturated isoquinolines.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxyethanone: Features a hydroxy group, leading to different reactivity and applications.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-chloroethanone: Contains a chloro group, which can be used for further substitution reactions.
Uniqueness: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone is unique due to its specific combination of the dihydroisoquinoline core and the ethoxyethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C13H17NO2/c1-2-16-10-13(15)14-8-7-11-5-3-4-6-12(11)9-14/h3-6H,2,7-10H2,1H3 |
InChI Key |
GMBXYHGEMFFJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















